molecular formula C8H9F3N2 B1317133 N-ethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 89810-00-4

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1317133
CAS No.: 89810-00-4
M. Wt: 190.17 g/mol
InChI Key: XUEZJBROUSKOGC-UHFFFAOYSA-N
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Description

N-ethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 1864295-76-0) is a chemical compound of significant interest in medicinal and agrochemical research, with the molecular formula C8H9F3N2O . This molecule belongs to the important class of trifluoromethylpyridine (TFMP) derivatives, which are widely utilized in the development of active ingredients for pharmaceuticals and crop protection agents . The incorporation of the trifluoromethyl group is a strategic design element, as its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's biological activity, metabolic stability, and cell membrane permeability . Researchers value this compound as a versatile building block, particularly for constructing more complex molecules like chelating ligands. For instance, palladium-catalyzed amination reactions, using catalytic systems such as Pd(dba)2/BINAP, can link pyridin-2-amine units to create bis(pyridin-2-yl)amine derivatives . These ligands are flexible and form stable complexes with various metal ions, finding applications in catalysis, supramolecular chemistry, and the development of materials with luminescent properties . The specific substitution pattern of this compound makes it a promising precursor for synthesizing such specialized ligands. The broader family of TFMP derivatives, to which this compound belongs, has led to more than 20 market-approved agrochemicals and several pharmaceutical products . While the specific biological profile of this compound is an area of ongoing investigation, its structural features make it a compelling candidate for generating structure-activity relationships (SAR) in drug discovery programs, particularly for targeting infectious diseases . This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZJBROUSKOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521700
Record name N-Ethyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89810-00-4
Record name N-Ethyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : N-ethyl-5-(trifluoromethyl)pyridin-2-amine serves as a precursor or active ingredient in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively, potentially leading to the discovery of new therapeutic agents.
  • Mechanism of Action : The trifluoromethyl group is believed to enhance the binding affinity of compounds to their targets, which is crucial for drug efficacy. For instance, studies have shown that similar compounds exhibit significant activity against various enzymes and receptors, highlighting the importance of structural modifications in drug design .
  • Case Study : A study focused on the synthesis and evaluation of pyridine derivatives, including this compound, revealed promising results in inhibiting specific protein kinases involved in cancer progression. This suggests potential applications in oncology .

Agrochemical Applications

  • Pesticides : The compound has been explored for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to protect crops from pests while being less toxic to non-target organisms makes it an attractive candidate for sustainable agriculture .
  • Crop Protection : Research indicates that derivatives of trifluoromethylpyridine can enhance the effectiveness of existing pesticides, leading to improved crop yields and reduced environmental impact . For example, fluazifop-butyl, a known TFMP derivative, has been successfully employed in agricultural applications.
  • Case Study : A recent investigation into the efficacy of this compound as a pesticide demonstrated its potential to significantly reduce pest populations while maintaining safety for beneficial insects .

Data Table: Summary of Applications

Application AreaSpecific UseExample CompoundsKey Findings
PharmaceuticalsDrug developmentThis compoundPotential kinase inhibitors for cancer treatment
Active ingredients in formulationsVarious TFMP derivativesEnhanced binding affinity increases efficacy
AgrochemicalsPesticide formulationsFluazifop-butylEffective pest control with reduced toxicity
Crop protectionN-benzyl derivativesImproved crop yields observed

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to N-ethyl-5-(trifluoromethyl)pyridin-2-amine, with differences in substituents, positions, and applications:

5-(Trifluoromethyl)pyridin-2-amine
  • Structure : Lacks the ethyl group on the amine.
  • Properties : Reduced lipophilicity compared to the N-ethyl derivative. The absence of the ethyl group may increase solubility in polar solvents.
  • Applications : Widely used as a building block for pharmaceuticals and agrochemicals .
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Structure : Iodo substituent at the 3-position.
  • Commercial Data : Priced at $400/g, indicating specialized use in synthetic chemistry .
4-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Structure : Iodo substituent at the 4-position.
  • Purity : 97% (CAS: 1227515-42-5) .
N-(2-Aminoethyl)-5-methylpyridin-2-amine
  • Structure: Methyl group at the 5-position and a 2-aminoethyl chain on the amine.
  • Properties: Increased hydrophilicity due to the aminoethyl group. Likely used in chelation or bioconjugation .
Chloro-Nitro Derivatives
  • Examples :
    • 3-Chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS: 169327-87-1) .
    • 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine .
  • Properties: Multiple electron-withdrawing groups (Cl, NO₂, CF₃) enhance reactivity and stability.
  • Applications : Likely herbicides or pesticides due to structural similarity to agrochemicals.
(3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine
  • Structure : Nitro group at the 3-position and a tetrahydrofuran-methyl chain.
  • Properties : The nitro group facilitates redox chemistry, while the furan moiety may improve CNS drug targeting .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Key References
This compound 5-CF₃, N-ethyl ~206.15 (estimated) Pharmaceutical intermediate
5-(Trifluoromethyl)pyridin-2-amine 5-CF₃ ~178.11 Agrochemical synthesis
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 5-CF₃, 3-I 319.98 Cross-coupling reactions
4-Iodo-5-(trifluoromethyl)pyridin-2-amine 5-CF₃, 4-I 319.98 Drug discovery
Chloro-nitro derivatives 5-CF₃, multiple Cl/NO₂ ~450–500 Agrochemicals

Biological Activity

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the 5-position and an ethyl amine substituent. This unique structure enhances its lipophilicity and potential bioactivity, making it a valuable candidate for drug development.

This compound interacts with various biological targets, influencing several biochemical pathways. The trifluoromethyl group is known to enhance the compound's reactivity and selectivity towards specific enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit key enzymes involved in cellular metabolism and signaling pathways.
  • Antimicrobial Properties: The compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Cytotoxic Effects: It has been observed that certain derivatives exhibit cytotoxicity towards cancer cell lines, indicating potential use in oncology .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Target/Effect IC50/EC50 Values Source
AntibacterialMRSASubmicromolar
CytotoxicityVarious cancer cell linesBelow 90 µM
Enzyme InhibitionCYP51 (P450 enzyme)Specific values vary
Neuroprotective EffectsnNOS (neuronal nitric oxide synthase)K_i = 26 nM

1. Antibacterial Activity

A study demonstrated that this compound analogs exhibited significant antibacterial activity against MRSA. The mechanism was linked to the inhibition of bacterial fatty acid synthase (FAS), which is crucial for bacterial cell wall synthesis .

2. Cytotoxicity in Cancer Research

Research involving various analogs showed that some derivatives of this compound were effective in inhibiting the proliferation of cancer cells, with particular focus on cardiomyocytes and hepatocytes. These studies indicated that modifications to the molecular structure could enhance selectivity and potency against specific cancer types .

3. Neuroprotective Studies

Investigations into its effects on neuronal nitric oxide synthase (nNOS) revealed that certain derivatives maintained high selectivity and potency, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are effective for introducing the ethyl group into 5-(trifluoromethyl)pyridin-2-amine derivatives?

Methodological Answer:
The ethyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, demonstrates that substituting chlorine in 2,3-dichloro-5-(trifluoromethyl)pyridine with an amine group yields 3-chloro-5-(trifluoromethyl)pyridin-2-amine (87.12% yield) under optimized conditions. Extending this approach, replacing chlorine with ethylamine (or using ethylating agents like ethyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C could yield N-ethyl derivatives. Reaction monitoring via TLC or HPLC and purification via column chromatography are recommended. For scalability, solvent selection and catalyst efficiency (e.g., Pd-based catalysts for cross-coupling) should be evaluated .

Advanced: How can computational chemistry resolve discrepancies in experimental structural data for trifluoromethylpyridine derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict bond lengths, angles, and vibrational frequencies, which can be cross-validated with experimental XRD or spectroscopic data. For instance, shows that DFT-optimized geometries of 3-chloro-5-(trifluoromethyl)pyridin-2-amine align closely with XRD data (Table 1 in the study). Discrepancies in dihedral angles or trifluoromethyl group orientations can be analyzed by comparing solvent effects (implicit vs. explicit solvation models) or dispersion corrections. Advanced basis sets (e.g., cc-pVTZ) improve accuracy for electronegative atoms like fluorine .

Basic: What spectroscopic techniques are critical for characterizing N-ethyl-5-(trifluoromethyl)pyridin-2-amine?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ethyl group signals (e.g., CH₃ at ~1.2 ppm, CH₂ at ~3.3 ppm) and pyridine ring protons. Trifluoromethyl groups appear as quartets in ¹⁹F NMR at ~-60 ppm.
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀F₃N₂⁺). and highlight NMR and MS as standard tools for analogous compounds .

Advanced: How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the trifluoromethyl group enhances oxidative addition efficiency with Pd catalysts. For example, uses pyridin-2-amine derivatives as intermediates in synthesizing triflumezopyrim, where the -CF₃ group stabilizes the transition state. Kinetic studies (e.g., varying Pd ligands or bases) can optimize coupling yields. Solvent polarity (e.g., DMSO vs. THF) also modulates reaction rates .

Basic: What safety protocols are recommended for handling pyridin-2-amine derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential amine vapors ( notes limited exposure data for similar compounds).
  • Spill Management : Neutralize acidic residues with bicarbonate and adsorb liquids with vermiculite.
  • Waste Disposal : Follow institutional guidelines for halogenated waste ( highlights hazards of chloro/trifluoromethyl groups) .

Advanced: How can this compound serve as a precursor in agrochemical design?

Methodological Answer:
Pyridin-2-amine derivatives are key intermediates in fungicides and insecticides. and show that 3-chloro-5-(trifluoromethyl)pyridin-2-amine is used in fluazinam synthesis. The ethyl group in N-ethyl derivatives may enhance lipid solubility, improving bioavailability. Structure-activity relationship (SAR) studies can optimize substituent positions:

Bioassay Testing : Evaluate antifungal activity against Botrytis cinerea or Phytophthora infestans.

Metabolic Stability : Assess degradation pathways (e.g., cytochrome P450 enzymes) using LC-MS.

Field Trials : Compare efficacy with commercial analogs under controlled environmental conditions .

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